Tert-butyl (piperidin-4-ylmethyl)carbamate
Overview
Description
Tert-butyl (piperidin-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Scientific Research Applications
Chemistry: : Tert-butyl (piperidin-4-ylmethyl)carbamate is used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: : In biological research, it is used to study enzyme mechanisms and as a building block for the synthesis of biologically active compounds .
Medicine: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target the central nervous system .
Industry: : It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Boc Protection Method: One common method involves the protection of piperidine with tert-butyl chloroformate (Boc₂O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Mechanism of Action
The mechanism of action of tert-butyl (piperidin-4-ylmethyl)carbamate involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule during synthesis. It can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group at the 4-position of the piperidine ring.
Tert-butyl (piperidin-4-yl)carbamate: Lacks the methyl group on the piperidine ring.
Uniqueness
Tert-butyl (piperidin-4-ylmethyl)carbamate: is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXAWLOJGIJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352339 | |
Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135632-53-0 | |
Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (piperidin-4-ylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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